![molecular formula C13H12F3N3O3 B1378304 methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate CAS No. 1376269-34-9](/img/structure/B1378304.png)

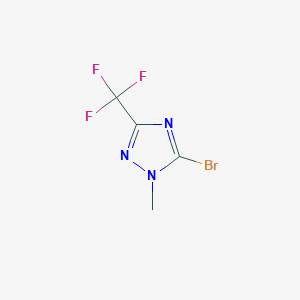

methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate

Overview

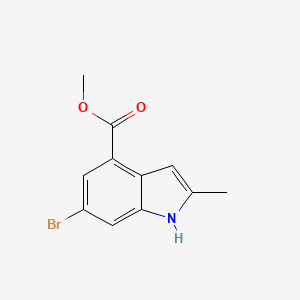

Description

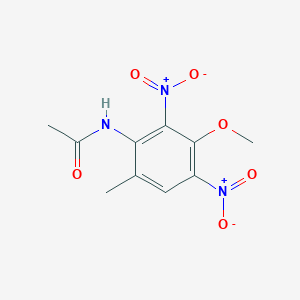

“Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate” is a chemical compound with the molecular formula C13H12F3N3O3 . It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole nucleus, which is a five-membered ring with three nitrogen atoms and two carbon atoms .

Physical And Chemical Properties Analysis

“Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate” has a molecular weight of 315.25 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources.Scientific Research Applications

Antifungal Applications

Triazoles, including the mentioned derivative, are widely recognized for their antifungal properties. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the accumulation of toxic methylated sterol intermediates and cell membrane disruption, resulting in the death of the fungal cell. The triazole class includes drugs like fluconazole and voriconazole , which are used to treat a variety of fungal infections.

Anticancer Research

The structural flexibility of triazoles allows for the creation of novel molecules with potential anticancer activities. The triazole ring can interact with various enzymes and receptors in the biological system, which can be exploited to design compounds that target specific pathways involved in cancer progression . Research is ongoing to synthesize triazole derivatives that can act as selective inhibitors for certain cancer types.

Antiviral Properties

Triazole derivatives have shown promise in antiviral research. Their ability to bind with viral enzymes and inhibit their activity makes them candidates for the development of antiviral drugs. For example, certain triazole compounds have been studied for their efficacy against HIV by targeting the viral protease enzyme .

Anti-inflammatory and Analgesic Effects

The triazole nucleus is present in several drugs with anti-inflammatory and analgesic effects. These compounds can modulate the body’s inflammatory response and provide relief from pain. The mechanism often involves the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins .

Antihypertensive Activity

Some triazole derivatives have been found to exhibit antihypertensive activity. They can act on the renin-angiotensin system or other pathways to lower blood pressure. For instance, triazole-based drugs like trapidil have been used as vasodilators to treat hypertension .

Antidiabetic Potential

Research into triazole derivatives has also extended into antidiabetic drug development. These compounds can influence insulin signaling pathways or act on enzymes like alpha-glucosidase to regulate blood glucose levels. The exploration of triazole-based molecules as antidiabetic agents is an active area of pharmacological research .

properties

IUPAC Name |

methyl 1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O3/c1-21-12(20)11-17-8-19(18-11)6-9-2-4-10(5-3-9)22-7-13(14,15)16/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEFXCQHGVQMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=N1)CC2=CC=C(C=C2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.